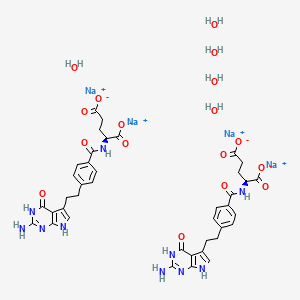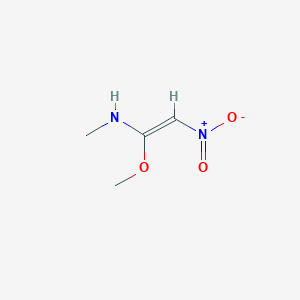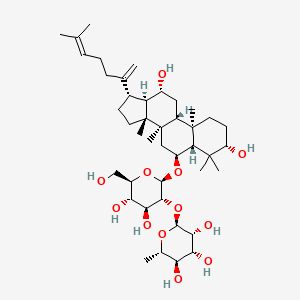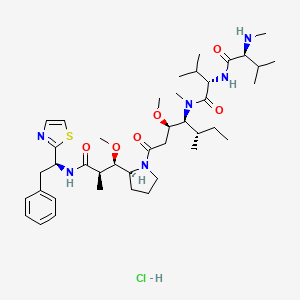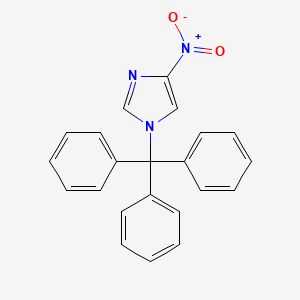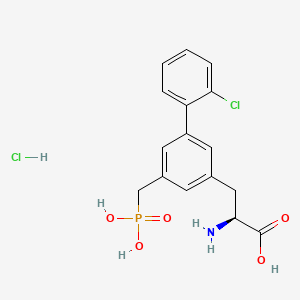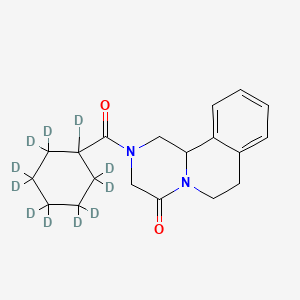
Praziquantel D11
Overview
Description
Praziquantel-d11 is a deuterium-labeled derivative of Praziquantel, an anthelmintic medication used to treat parasitic worm infections such as schistosomiasis, clonorchiasis, and opisthorchiasis . The deuterium labeling in Praziquantel-d11 is used primarily for scientific research purposes, including pharmacokinetic studies and metabolic investigations .
Scientific Research Applications
Praziquantel-d11 is widely used in scientific research for various applications:
Chemistry: Used in studies involving isotopic labeling to trace chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of Praziquantel in biological systems.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Praziquantel.
Industry: Utilized in the development of new formulations and drug delivery systems
Safety and Hazards
While Praziquantel D11 is generally considered safe and well-tolerated, some patients may experience side effects such as nausea, vomiting, abdominal pain, and headache . Rarely, more serious adverse reactions such as seizures or allergic reactions may occur . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Mechanism of Action
The mechanism of action of Praziquantel-d11 is similar to that of Praziquantel. It involves the disruption of calcium homeostasis in parasitic worms, leading to muscle contraction and paralysis . The primary molecular targets are voltage-gated calcium channels, which are essential for maintaining calcium balance in the worms . By binding to these channels, Praziquantel-d11 causes an influx of calcium ions, resulting in the paralysis and eventual death of the parasites .
Biochemical Analysis
Biochemical Properties
Praziquantel D11, like its parent compound Praziquantel, is believed to interact with various enzymes and proteins. The preponderance of scientific evidence suggests that Praziquantel works by dysregulating calcium homeostasis in the worm . It is hypothesized that Praziquantel disrupts an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .
Cellular Effects
This compound is expected to have similar cellular effects as Praziquantel. In vitro studies on trematodes and cestodes have shown that Praziquantel induces a rapid contraction of schistosomes by a specific effect on the permeability of the cell membrane . The drug further causes vacuolization and disintegration of the schistosome tegument .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The drug is thought to work, in part, by disrupting an interaction between a voltage-gated calcium channel (SmCav1B) and an accessory protein, SmTAL1 .
Temporal Effects in Laboratory Settings
Studies on Praziquantel have shown that drug-induced damage to the tegument, exposure of surface antigens, and attachment of host antibody occurred rapidly, within 1 hour, following Praziquantel treatment .
Dosage Effects in Animal Models
Studies on Praziquantel have shown that the threshold concentration to which the parasite must be exposed in order to be eliminated is around 1 μM, and the period of exposure required is about 6 hours .
Metabolic Pathways
Praziquantel is known to undergo an enantioselective first-pass metabolism through the cytochrome CYP450 3A4 isoform and is mainly transformed into the monohydroxylated metabolite R-trans-4-OH-PZQ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Praziquantel-d11 involves the incorporation of deuterium into the Praziquantel molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Praziquantel molecule are replaced with deuterium atoms . This process typically involves the use of deuterated solvents and catalysts under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of Praziquantel-d11 follows similar principles but on a larger scale. The process involves the use of continuous flow chemistry to optimize reaction conditions and improve yield . This method allows for precise control over reaction parameters, leading to high purity and efficiency in the production of Praziquantel-d11 .
Chemical Reactions Analysis
Types of Reactions
Praziquantel-d11 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Praziquantel-d11 can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Praziquantel: The non-deuterated form of Praziquantel, used widely in clinical settings.
Oxamniquine: Another anthelmintic drug used to treat schistosomiasis.
Metrifonate: An organophosphate compound used as an anthelmintic.
Uniqueness of Praziquantel-d11
Praziquantel-d11 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule . This makes Praziquantel-d11 a valuable tool in pharmacokinetic and pharmacodynamic research, offering insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-DHCOBZMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677345 | |
| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246343-36-1 | |
| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


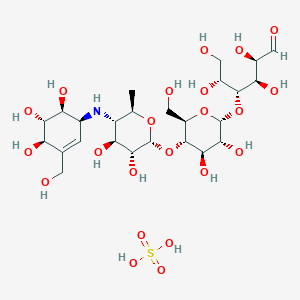
![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)

